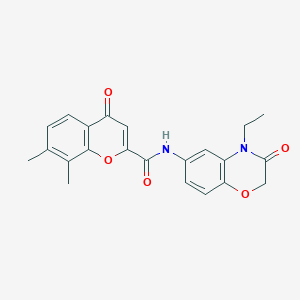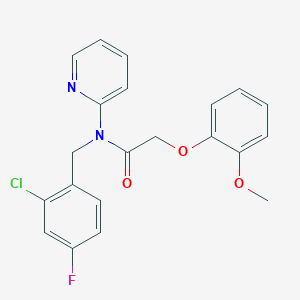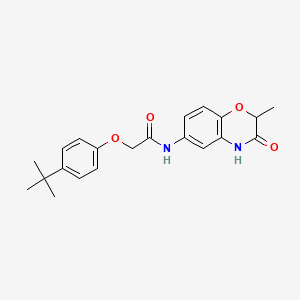![molecular formula C22H26FN5O3S2 B11316599 N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11316599.png)
N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-{[2-(1-ciclopropil-2,5-dimetil-1H-pirrol-3-il)-2-oxoetil]sulfanil}-4-metil-4H-1,2,4-triazol-3-il)metil]-N-(4-fluorofenil)metanosulfonamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un anillo de pirrol y un grupo metanosulfonamida, lo que lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(5-{[2-(1-ciclopropil-2,5-dimetil-1H-pirrol-3-il)-2-oxoetil]sulfanil}-4-metil-4H-1,2,4-triazol-3-il)metil]-N-(4-fluorofenil)metanosulfonamida suele implicar varios pasos. El proceso comienza con la preparación del anillo de triazol, seguido de la introducción del anillo de pirrol y el grupo metanosulfonamida. Los reactivos comunes utilizados en estas reacciones incluyen compuestos que contienen azufre, compuestos aromáticos fluorados y diversos catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el seguimiento automatizado de reacciones se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(5-{[2-(1-ciclopropil-2,5-dimetil-1H-pirrol-3-il)-2-oxoetil]sulfanil}-4-metil-4H-1,2,4-triazol-3-il)metil]-N-(4-fluorofenil)metanosulfonamida sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y pH controlados para garantizar transformaciones selectivas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos, mientras que la reducción puede producir derivados de alcoholes.
Aplicaciones Científicas De Investigación
N-[(5-{[2-(1-ciclopropil-2,5-dimetil-1H-pirrol-3-il)-2-oxoetil]sulfanil}-4-metil-4H-1,2,4-triazol-3-il)metil]-N-(4-fluorofenil)metanosulfonamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial terapéutico para tratar diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[(5-{[2-(1-ciclopropil-2,5-dimetil-1H-pirrol-3-il)-2-oxoetil]sulfanil}-4-metil-4H-1,2,4-triazol-3-il)metil]-N-(4-fluorofenil)metanosulfonamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando vías de señalización descendentes. Esta interacción puede provocar diversos efectos biológicos, dependiendo del objetivo y el contexto.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más sencillo utilizado en aplicaciones sintéticas similares.
Dicetena: Otro compuesto con un grupo funcional similar utilizado en la síntesis industrial.
Singularidad
N-[(5-{[2-(1-ciclopropil-2,5-dimetil-1H-pirrol-3-il)-2-oxoetil]sulfanil}-4-metil-4H-1,2,4-triazol-3-il)metil]-N-(4-fluorofenil)metanosulfonamida es única debido a su estructura compleja, que combina múltiples grupos funcionales y anillos.
Propiedades
Fórmula molecular |
C22H26FN5O3S2 |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
N-[[5-[2-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-(4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C22H26FN5O3S2/c1-14-11-19(15(2)28(14)18-9-10-18)20(29)13-32-22-25-24-21(26(22)3)12-27(33(4,30)31)17-7-5-16(23)6-8-17/h5-8,11,18H,9-10,12-13H2,1-4H3 |
Clave InChI |
DJNDTTZDYXUPFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2CC2)C)C(=O)CSC3=NN=C(N3C)CN(C4=CC=C(C=C4)F)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11316521.png)
![3,4-Dimethoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11316523.png)

![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11316540.png)
![2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11316547.png)
![1-[2-(naphthalen-1-yloxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11316550.png)
![N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11316556.png)
![2,4-Dimethylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316561.png)

![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11316568.png)
![N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11316573.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316580.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316588.png)

